1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features both a hydroxyphenylpropyl group and a thiophenylmethyl group attached to a urea backbone. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Hydroxyphenylpropyl Intermediate: This can be achieved through the reaction of phenylacetaldehyde with a suitable hydroxylating agent.
Formation of the Thiophenylmethyl Intermediate: This involves the reaction of thiophene with a suitable alkylating agent.
Coupling to Form the Urea: The final step involves the reaction of the two intermediates with a urea derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions typical of aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving urea derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The hydroxyphenylpropyl group may mimic natural substrates, while the thiophenylmethyl group could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-3-phenylpropyl)-3-(phenylmethyl)urea: Lacks the thiophenyl group.
1-(3-Hydroxy-3-phenylpropyl)-3-(methyl)urea: Lacks the thiophenyl and phenylmethyl groups.
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-yl)urea: Lacks the phenylmethyl group.
Uniqueness
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the hydroxyphenylpropyl and thiophenylmethyl groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(12-5-2-1-3-6-12)8-9-16-15(19)17-11-13-7-4-10-20-13/h1-7,10,14,18H,8-9,11H2,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGXIHDZZSKLOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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